NHS Ester Hydrolysis Half-Life: mPEG-SAS (C3 Amide) vs. mPEG-SS (C3 Ester) vs. mPEG-SCM (Methylene) at pH 8
In a controlled comparison of five mPEG-NHS ester reagent types evaluated under identical conditions (pH 8, 25 °C, aqueous buffer), mPEG-SAS (CAS 92451-00-8, Type E) exhibited a hydrolysis half-life of approximately 10 minutes, identical to its direct ester-linked analog mPEG-SS (Type C) under the assayed conditions . However, mPEG-SAS demonstrated substantially greater aqueous stability than the highly reactive mPEG-SCM (Type A, methylene-linked), which hydrolyzes in less than 5 minutes (approximately 2-fold difference) . At the same time, mPEG-SAS provided a reactivity window that is narrower and more predictable than the 20-minute half-life variants mPEG-SG (Type B) and mPEG-GAS (Type D), enabling more controlled conjugation stoichiometry .
| Evidence Dimension | NHS ester hydrolysis half-life (T1/2) in aqueous buffer |
|---|---|
| Target Compound Data | mPEG-SAS (CAS 92451-00-8): hydrolysis half-life approximately 10 min |
| Comparator Or Baseline | mPEG-SS (succinimidyl succinate, ester-linked): ~10 min; mPEG-SCM (carboxymethyl, methylene-linked): <5 min; mPEG-SG (glutarate, C4 ester): ~20 min; mPEG-GAS (glutaramide, C4 amide): ~20 min |
| Quantified Difference | SAS vs. SCM: ≥2-fold longer half-life; SAS vs. SG/GAS: 2-fold shorter half-life, enabling intermediate reactivity control |
| Conditions | pH 8, 25 °C, aqueous buffer; hydrolysis measured by UV absorbance of released N-hydroxysuccinimide (Creative PEGWorks comparative table) |
Why This Matters
This intermediate hydrolysis half-life balances sufficient aqueous stability for reproducible handling with adequate reactivity for efficient amine conjugation, avoiding both the rapid degradation of SCM-type reagents and the slower kinetics of SG/GAS variants.
